Z-Thr-otbu

Peptide Synthesis Orthogonal Protection Convergent Synthesis

Convergent peptide synthesis often fails due to incompatible deprotection of Boc/Fmoc groups. Z-Thr-otbu (CAS 14437-51-5) provides an orthogonal Z-protection that is selectively removed by hydrogenolysis without affecting acid-labile tBu groups, enabling precise N-terminal functionalization. • Enables clean fragment coupling in hybrid Boc-Fmoc strategies. • Used in the synthesis of selective δ-opioid agonists (e.g., BUBU, DSTBULET). • High-purity reagent with reliable supply for research-scale synthesis.

Molecular Formula C16H23NO5
Molecular Weight 309.36 g/mol
Cat. No. B15303133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Thr-otbu
Molecular FormulaC16H23NO5
Molecular Weight309.36 g/mol
Structural Identifiers
SMILESCC(C(C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1)O
InChIInChI=1S/C16H23NO5/c1-11(18)13(14(19)22-16(2,3)4)17-15(20)21-10-12-8-6-5-7-9-12/h5-9,11,13,18H,10H2,1-4H3,(H,17,20)/t11-,13+/m1/s1
InChIKeyZRQUTSHDNGTITM-YPMHNXCESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Thr-otbu: Orthogonal Threonine Building Block


Z-Thr-otbu (CAS 14437-51-5), also known as N-Cbz-L-threonine tert-butyl ester, is a fully protected threonine derivative employed as a critical building block in both solid-phase and solution-phase peptide synthesis . Its structure features a benzyloxycarbonyl (Z or Cbz) group on the α-amino function and two tert-butyl (tBu) groups protecting the side-chain hydroxyl and the C-terminal carboxyl group (OtBu), creating a triply protected amino acid . This orthogonal protection scheme is fundamental for preventing unwanted side reactions and enabling precise, stepwise assembly of complex peptide sequences .

Why Z-Thr-otbu Cannot Be Substituted


The unique differentiation of Z-Thr-otbu lies in its orthogonal protection strategy, which is fundamentally different from the common Boc or Fmoc analogs. While compounds like Boc-Thr-OtBu or Fmoc-Thr-OtBu also protect threonine, they are designed for specific, mutually exclusive deprotection workflows [1]. Z-Thr-otbu's Z-group is removed via catalytic hydrogenolysis, a condition to which Boc groups are stable, allowing for its use in convergent synthesis schemes where an N-terminus must be revealed without affecting other acid-labile protecting groups [2]. Conversely, its acid-labile OtBu ester and ether are orthogonal to base-labile Fmoc strategies, enabling selective deprotection of the C-terminus or side chain in the presence of an Fmoc group [3]. Attempting to substitute Z-Thr-otbu with a Boc or Fmoc analog would therefore compromise the intended synthetic sequence, leading to deprotection of incorrect sites and failure of the synthesis .

Z-Thr-otbu Performance Evidence


Orthogonal Deprotection for Convergent Synthesis

Z-Thr-otbu provides a fully orthogonal protection scheme with three independent protecting groups: the Z-group (removed by hydrogenolysis), the side-chain tBu ether, and the C-terminal tBu ester (both removed by acid) [1]. In contrast, Boc-Thr-OtBu has both its N-terminus and side-chain protection removed under acidic conditions, preventing selective deprotection. The Z-group is stable to conditions used for removing acid-labile groups (e.g., TFA) and base-labile groups (e.g., piperidine), allowing Z-Thr-otbu to be used in hybrid Boc/Fmoc strategies [2].

Peptide Synthesis Orthogonal Protection Convergent Synthesis

High Purity for Opioid Peptide Analogs

Z-Thr-otbu is a key building block for the synthesis of highly selective delta-opioid receptor agonists. It is an essential component in the synthesis of peptides like BUBU (Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)) and DSTBULET, which contain the C-terminal Thr(OtBu) residue [1]. These peptides have demonstrated potent and selective activity in vivo [2]. As a commercial product, Z-Thr-otbu is typically supplied at a purity of ≥99% .

Opioid Peptides Neuropeptides Bioactive Peptides

Physicochemical Properties

Z-Thr-otbu has well-defined, predictable physicochemical properties that differentiate it from analogs [1]. For instance, its calculated LogP (octanol-water partition coefficient) is 5.31, indicating significantly higher lipophilicity compared to the simpler Boc-Thr-OtBu (LogP ~2.2) or Fmoc-Thr-OtBu (LogP ~4.0) . This higher lipophilicity can influence solubility and handling in organic synthesis. Its boiling point is 472.2±45.0 °C and density is 1.064±0.06 g/cm³ [2].

Physicochemical Properties Compound Characterization Quality Control

Storage Stability and Handling

Z-Thr-otbu is a stable, easy-to-handle solid that can be stored long-term under standard conditions (2-8°C), unlike some other protected amino acids that require more stringent storage (e.g., -20°C under argon) to prevent hydrolysis or racemization . For related Z-protected threonine derivatives, TFA-mediated deprotection is highly efficient, achieving >98% recovery of the free threonine derivative, underscoring the robustness of the protecting group strategy .

Compound Stability Storage Conditions Peptide Chemistry

Z-Thr-otbu Application Scenarios


Convergent Fragment Synthesis

When planning a convergent peptide synthesis where a protected fragment must be coupled and then selectively deprotected at the N-terminus via hydrogenolysis without affecting acid-labile side-chain protecting groups, Z-Thr-otbu is the optimal building block. Its Z-group provides this specific lability, which is absent in Boc or Fmoc analogs, enabling clean and efficient fragment coupling [1].

Delta-Opioid Agonist Synthesis

For research programs developing selective delta-opioid receptor agonists (e.g., BUBU, DSTBULET), Z-Thr-otbu is a proven, high-purity starting material essential for incorporating the C-terminal Thr(OtBu) residue. The use of this specific protected threonine derivative is supported by peer-reviewed literature demonstrating its successful application in producing biologically active peptides [2].

Hybrid Boc/Fmoc Strategy

In complex synthetic routes requiring a hybrid approach that leverages both Boc and Fmoc chemistry, Z-Thr-otbu serves as a critical intermediate. Its Z-group is stable to the acidic conditions used for Boc removal and the basic conditions used for Fmoc removal, providing a truly orthogonal handle that can be revealed at a strategic point late in the synthesis, thereby minimizing side reactions [3].

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